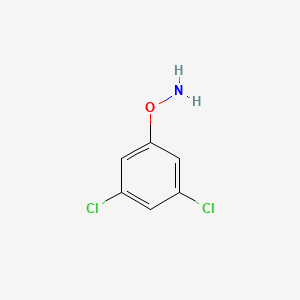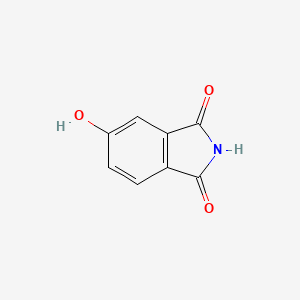
5-ヒドロキシイソインドリン-1,3-ジオン
概要
説明
5-Hydroxyisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. . These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a hydroxyl group at position 5.
科学的研究の応用
5-Hydroxyisoindoline-1,3-dione has a wide range of applications in scientific research:
作用機序
Target of Action
5-Hydroxyisoindoline-1,3-dione is a compound that has been found to modulate the dopamine receptor D3 . The dopamine receptor D3 plays a crucial role in the central nervous system and is involved in a variety of neurological processes, including mood regulation, reward, and addiction .
Mode of Action
It is known that it interacts with its target, the dopamine receptor d3, leading to changes in the receptor’s activity . This interaction can result in a variety of effects, depending on the specific context within the body.
Biochemical Pathways
The biochemical pathways affected by 5-Hydroxyisoindoline-1,3-dione are primarily those involving dopamine signaling . By modulating the activity of the dopamine receptor D3, this compound can influence the downstream effects of dopamine signaling, which include a wide range of neurological processes .
Pharmacokinetics
The compound’s interaction with the dopamine receptor d3 suggests that it is able to cross the blood-brain barrier and exert its effects within the central nervous system .
Result of Action
The molecular and cellular effects of 5-Hydroxyisoindoline-1,3-dione’s action are largely dependent on its modulation of the dopamine receptor D3 . By influencing the activity of this receptor, 5-Hydroxyisoindoline-1,3-dione can affect a variety of cellular processes, potentially leading to changes in mood, reward response, and other neurological functions .
Action Environment
The action, efficacy, and stability of 5-Hydroxyisoindoline-1,3-dione can be influenced by a variety of environmental factors. These may include the presence of other neurotransmitters, the specific cellular environment within the brain, and the overall health and physiological state of the individual
Safety and Hazards
生化学分析
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been tested on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .
Cellular Effects
5-Hydroxyisoindoline-1,3-dione has shown to have effects on various types of cells and cellular processes . It has been investigated against blood cancer using K562 and Raji cell lines . The compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 5-Hydroxyisoindoline-1,3-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The photoexcited 5-Hydroxyisoindoline-1,3-dione relaxes to its ground state via an efficient nonradiative process due to the presence of a minimum energy conical intersection between its first excited state and ground state .
Temporal Effects in Laboratory Settings
It has been synthesized using simple heating and relatively quick solventless reactions .
Dosage Effects in Animal Models
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
It is known that it interacts with various transporters or binding proteins .
Subcellular Localization
It is known that it interacts with various compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyisoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of phthalic anhydride with primary amines, followed by hydroxylation at the 5-position . Another method includes the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb, using isopropanol and water as solvents .
Industrial Production Methods
In industrial settings, the production of 5-Hydroxyisoindoline-1,3-dione often involves large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process .
化学反応の分析
Types of Reactions
5-Hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to form hydroxyl groups, leading to the formation of diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Lacks the hydroxyl group at the 5-position, making it less reactive in certain chemical reactions.
4-Hydroxyisoindoline-1,3-dione: Similar structure but with the hydroxyl group at the 4-position, leading to different reactivity and biological activity.
Uniqueness
5-Hydroxyisoindoline-1,3-dione is unique due to the presence of the hydroxyl group at the 5-position, which enhances its reactivity and potential biological activities. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
5-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXFINXXELODNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441664 | |
| Record name | 5-Hydroxyisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50727-06-5 | |
| Record name | 5-Hydroxyisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine](/img/structure/B1600054.png)

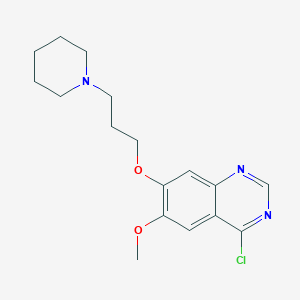
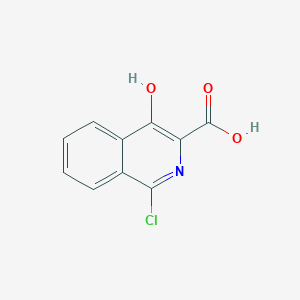
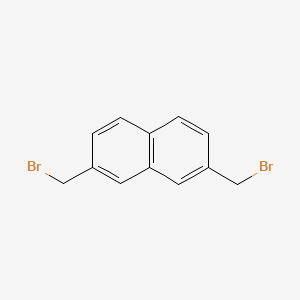
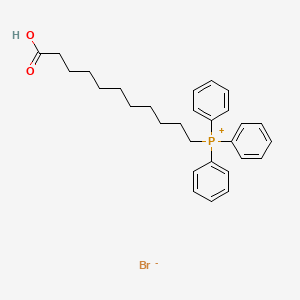
![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)
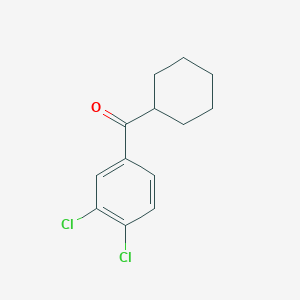
![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)
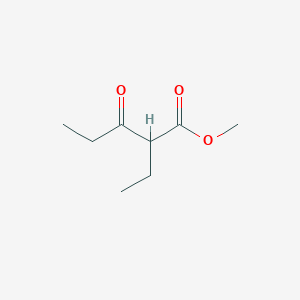
![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)
![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)

